2-(Aminomethyl)-3-methylcyclopentan-1-amine

Description

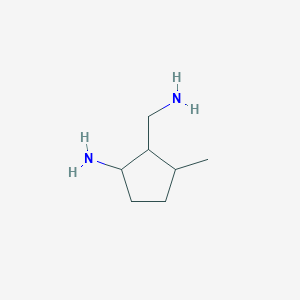

2-(Aminomethyl)-3-methylcyclopentan-1-amine is a bicyclic amine featuring a cyclopentane ring substituted with an aminomethyl group (-CH2NH2) at position 2 and a methyl group (-CH3) at position 3. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., cyclopentane-derived amines and piperidine derivatives) offer insights into its likely physicochemical and toxicological properties.

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2-(aminomethyl)-3-methylcyclopentan-1-amine |

InChI |

InChI=1S/C7H16N2/c1-5-2-3-7(9)6(5)4-8/h5-7H,2-4,8-9H2,1H3 |

InChI Key |

DCIDJZAMMCGYCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1CN)N |

Origin of Product |

United States |

Preparation Methods

Preparation of Aminoalkynes as Precursors

A prominent method involves the synthesis of aminoalkynes, which serve as key intermediates. An improved process for aminoalkyne formation, as documented in patent EP0834498B1, employs the chlorination of alcohols followed by amination.

- Step 1: Conversion of an alcohol to an organic chloride via chlorination using chlorinating agents (e.g., thionyl chloride or phosphorus trichloride).

- Step 2: Amination of the organic chloride with ammonia or primary amines to form aminoalkynes.

- Use of surfactants like Triton X-100 enhances the surface area of water-insoluble chlorides, improving the amination efficiency.

- Reactions are typically conducted at low temperatures (~0°C to -5°C) to control exothermicity and improve selectivity.

- Continuous addition of reactants ensures controlled reaction kinetics and minimizes by-products.

R–OH + SOCl₂ → R–Cl

R–Cl + NH₃ (or R'NH₂) → R–NH₂

Note: The aminoalkyne formation is often achieved by coupling halogenated alkynes with ammonia or amines under similar conditions, with surfactants facilitating the process.

Cyclization and Functionalization

The aminoalkyne intermediate undergoes cyclization or further functionalization to form the desired cyclopentane derivative. This can involve:

- Hydroamination: Addition of ammonia or amines across triple bonds.

- Radical or metal-catalyzed cyclizations: To form the cyclopentane ring with the amino and methyl substituents.

Direct Aminomethylation of Cyclopentane Derivatives

Mannich-Type Reactions

Another established approach involves Mannich reactions, where a cyclopentanone derivative reacts with formaldehyde and ammonia or primary amines to introduce aminomethyl groups selectively.

Cyclopentanone + Formaldehyde + NH₃ → 3-Aminomethylcyclopentanone

Subsequent methylation at the 3-position yields 3-methylcyclopentan-1-amine derivatives.

Specific Synthesis for the Target Compound

- Step 1: React 2-methylcyclopentanone with formaldehyde and ammonium chloride under controlled heating (typically 80-120°C) to form the aminomethyl derivative.

- Step 2: Reduce or modify the amino group to obtain the free amine, followed by methylation if necessary, to position the methyl group at the 3-position.

Industrial Scale Considerations

Scaling up involves continuous flow reactors and optimized reaction parameters to maximize yield and purity, with temperature control being critical to prevent side reactions.

Summary of Reaction Conditions and Yields

| Method | Key Reagents | Typical Conditions | Yield (Approximate) | Remarks |

|---|---|---|---|---|

| Aminoalkyne synthesis | Chlorinating agents, ammonia/amine | 0°C to -5°C, surfactants present | 70-85% | Controlled addition, surfactant-assisted |

| Mannich reaction | Cyclopentanone, formaldehyde, ammonia | 80-120°C, aqueous medium | 60-75% | Requires purification of intermediates |

| Cyclization and functionalization | Metal catalysts, radical initiators | Variable | 65-80% | Stereoselectivity considerations |

In-Depth Research Findings

Recent advances emphasize the importance of surfactant-assisted reactions to enhance mass transfer and selectivity, reducing by-products and improving overall yields. The patent EP0834498B1 exemplifies this, demonstrating that the presence of surfactants like Triton X-100 significantly improves aminoalkyne synthesis efficiency.

Furthermore, the Mannich reaction pathway remains a cornerstone for regioselective aminomethylation of cyclopentane rings, with modifications allowing for methyl substitution at specific positions.

Concluding Remarks

The synthesis of 2-(Aminomethyl)-3-methylcyclopentan-1-amine predominantly relies on advanced aminoalkyne formation techniques and Mannich-type reactions. The key to successful preparation lies in meticulous control of reaction conditions, utilization of surfactants to enhance reaction kinetics, and strategic functionalization steps to achieve regio- and stereoselectivity. Current research continues to refine these methods, aiming for higher yields, better selectivity, and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(Aminomethyl)-3-methylcyclopentan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

- Cyclopentane vs. Piperidine Backbones: The cyclopentane ring in this compound confers rigidity compared to the piperidine ring in 2-(Aminomethyl)piperidine, which may affect binding affinity in biological systems.

- Substituent Effects: The methoxy group in 3-(Aminomethyl)-3-methoxypentane increases hydrophilicity but reduces basicity relative to the methyl group in the target compound . Chlorine in 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine introduces electrophilic reactivity, unlike the purely aliphatic substituents in the target compound .

Biological Activity

2-(Aminomethyl)-3-methylcyclopentan-1-amine is a cyclic amine compound that has garnered attention for its diverse biological activities. Its structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and enzymes. Research indicates that it may influence pathways related to:

- Neurotransmission : The compound has been shown to affect glutamate receptors, which are crucial for synaptic transmission and plasticity in the brain. This interaction could have implications for neurodegenerative diseases where glutamate signaling is disrupted .

- Cell Proliferation : Preliminary studies suggest that this compound may exhibit antiproliferative effects, potentially targeting pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

- Neuroprotective Effects : A study highlighted the compound's potential neuroprotective properties, where it was shown to mitigate excitotoxicity in neuronal cultures. This suggests a protective role against conditions like Alzheimer's disease, where excessive glutamate leads to neuronal death .

- Antiproliferative Activity : In vitro experiments demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. This activity was linked to its ability to induce apoptosis, making it a candidate for further investigation as a therapeutic agent in oncology.

- Receptor Interaction Studies : Binding affinity assays revealed that the compound interacts with NMDA receptors, which are integral to learning and memory processes. This interaction could enhance cognitive functions or provide therapeutic avenues for cognitive impairments .

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Neuroprotective | Mitigates excitotoxicity | |

| Antiproliferative | Inhibits cancer cell proliferation | |

| Receptor Interaction | Binds NMDA receptors |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has indicated that modifications to its amine group can significantly alter its biological efficacy. The following table summarizes key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.